

Solubility of potassium carbonate hydrate in organic solvents

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An In-Depth Technical Guide to the Solubility of **Potassium Carbonate Hydrate** in Organic Solvents

Authored by: A Senior Application Scientist

Executive Summary

Potassium carbonate (K_2CO_3), a widely utilized inorganic base in organic synthesis, presents unique solubility characteristics that are pivotal to its application and efficacy.^{[1][2]} While highly soluble in water, its behavior in organic solvents is markedly different and is a critical consideration for reaction design, process optimization, and product purification in the pharmaceutical and chemical industries. This guide provides a comprehensive examination of the solubility of potassium carbonate, with a specific focus on its common hydrated form ($K_2CO_3 \cdot 1.5H_2O$), in various organic media. We will explore the fundamental thermodynamic principles governing its dissolution, present available quantitative solubility data, detail a robust experimental protocol for solubility determination, and discuss the practical implications for researchers and drug development professionals.

Introduction: Potassium Carbonate and Its Hydrates

Potassium carbonate is an inorganic salt with the formula K_2CO_3 .^[3] It is a white, hygroscopic solid that readily absorbs moisture from the air, often appearing as a damp solid.^{[3][4][5]} This hygroscopicity leads to the formation of stable hydrates, with potassium carbonate sesquihydrate ($K_2CO_3 \cdot 1.5H_2O$) being a common commercial and laboratory form.^{[6][7][8]}

In the realm of organic chemistry, K_2CO_3 is valued as an inexpensive, moderately strong, and environmentally benign base.^{[2][9]} It is extensively used in a variety of transformations, including:

- Alkylations and Arylations: As a base for the deprotonation of phenols, carboxylic acids, and active methylene compounds.^{[9][10]}
- Metal-Catalyzed Cross-Coupling Reactions: Serving as the terminal base in Suzuki, Heck, and Sonogashira couplings to neutralize acids generated during the catalytic cycle.^{[2][10]}
- Condensation Reactions: Facilitating Knoevenagel and Aldol-type reactions.^[2]
- Dehydrating Agent: For the drying of certain organic solvents and reaction mixtures.^[9]

Understanding the solubility of its hydrated form is paramount, as the water of hydration significantly influences the salt's physicochemical properties and its interactions with organic solvents.^{[11][12]}

Fundamental Principles of Solubility in Non-Aqueous Systems

The dissolution of an ionic solid like **potassium carbonate hydrate** in an organic solvent is a complex process governed by a delicate balance of thermodynamic factors. The overarching principle is that for dissolution to occur, the energy released from solvent-solute interactions must be sufficient to overcome the energy required to break apart both the solute's crystal lattice and the solvent's intermolecular forces.^{[13][14]}

Thermodynamics of Dissolution: Lattice vs. Solvation Energy

The enthalpy of solution (ΔH_{soln}) can be conceptualized as the sum of two primary energy terms:

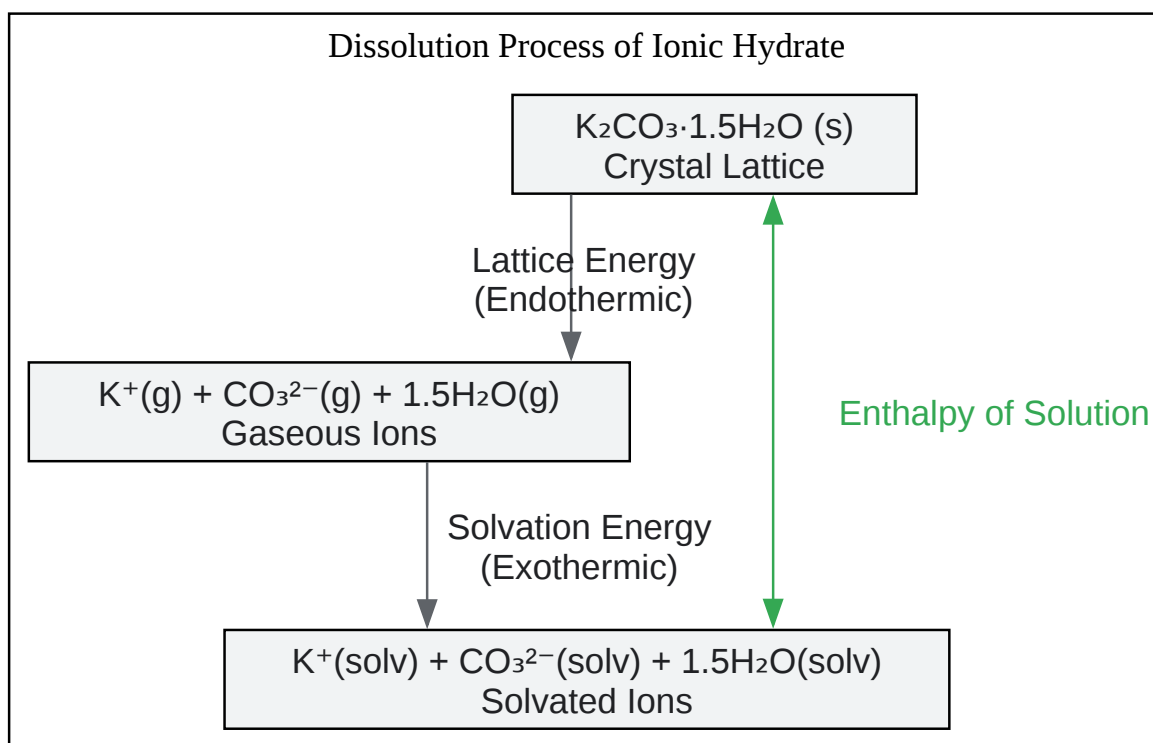
- Lattice Enthalpy ($\Delta H_{\text{lattice}}$): The energy required to break the ionic bonds holding the K^+ and CO_3^{2-} ions together in the crystal lattice. This is always an endothermic process ($\Delta H > 0$).

For a hydrate, this energy must also account for the interactions involving the water molecules within the crystal structure.[15][16]

- Solvation Enthalpy (ΔH_{solv}): The energy released when the separated ions are surrounded and stabilized by solvent molecules. This is an exothermic process ($\Delta H < 0$).

The overall process can be summarized as: $\Delta H_{\text{soln}} = \Delta H_{\text{lattice}} + \Delta H_{\text{solv}}$

A substance dissolves readily when ΔH_{soln} is exothermic (negative) or only slightly endothermic.[16] For potassium carbonate in most organic solvents, the solvation energy is insufficient to overcome the high lattice energy, resulting in low solubility.[1]



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Caption: Thermodynamic cycle for the dissolution of **potassium carbonate hydrate**.

The "Like Dissolves Like" Principle and Solvent Polarity

This heuristic is a powerful predictor of solubility.[17][18]

- **Potassium Carbonate Hydrate:** An ionic (and thus highly polar) compound.
- **Polar Solvents** (e.g., Methanol, Ethanol): These have molecules with significant dipole moments. Polar protic solvents, like alcohols, can also engage in hydrogen bonding. They can solvate the K^+ and CO_3^{2-} ions to some extent, leading to modest or low solubility.^[19] The interaction is often strongest with small, highly polar molecules like methanol.^[20]
- **Non-Polar Solvents** (e.g., Kerosene, Hexane): These solvents have minimal dipole moments and interact primarily through weak van der Waals forces. They cannot effectively stabilize the charged ions, resulting in negligible solubility.^[19]
- **Aprotic Solvents** (e.g., Acetone, Ethyl Acetate): These may be polar but lack O-H or N-H bonds for hydrogen donation. Their ability to solvate anions (like CO_3^{2-}) is often limited, contributing to low solubility.

The Critical Role of Hydration Water

The water molecules within the $K_2CO_3 \cdot 1.5H_2O$ crystal are not passive bystanders. They play a dual role:

- **Stabilizing the Crystal Lattice:** The water molecules are integrated into the lattice, participating in hydrogen bonding and coordination, which contributes to the overall lattice energy.
- **Influencing Solvent Interaction:** The presence of hydrate water can slightly increase affinity for polar organic solvents that are miscible with water. However, the dominant effect is the high energy required to break apart this stable hydrated lattice. In some cases, hydrates can be more soluble than their anhydrous counterparts if the interactions of the hydrated ions in solution are particularly favorable, though this is not the general rule.^[21]

Quantitative Solubility Data

Quantitative data on the solubility of potassium carbonate in organic solvents is sparse compared to aqueous systems. The following table consolidates available data, primarily for the anhydrous form, which serves as a strong indicator for the behavior of the hydrated form. It is generally expected that the hydrate's solubility will be of a similar or lower order of magnitude.

Solvent Category	Solvent	Solubility of K ₂ CO ₃ (ppm)	Solubility of K ₂ CO ₃ (g/100 mL)	Temperature (°C)	Reference
Alcohols	Methanol	16,500	~3.11	25	[3][22][23]
Ethanol	130	~0.01	-	[22]	
Ketones	Acetone	1.3	Insoluble	-	[1][22][24]
Methyl Ethyl Ketone	3.7	-	-	[22]	
Esters	Ethyl Acetate	1.2	-	-	[22]
Butyl Acetate	25	-	-	[22]	
Methyl Cellosolve Acetate	45	-	-	[22]	
Amines	Diethanolamine	29	-	-	[22]
Hydrocarbons	Kerosene	ND	Insoluble	-	[22][23]
Chlorinated Hydrocarbons	Carbon Tetrachloride	ND	-	-	[22]
O-Dichlorobenzene	0.2	-	-	[22]	
Trichloroethylene	0.1	-	-	[22]	
Perchloroethylene	ND*	-	-	[22]	
ND: Not Detected					

Key Observation: The data clearly shows that solubility is highest in the most polar protic solvent, methanol, and drops precipitously in less polar or aprotic solvents. In many common organic solvents, potassium carbonate is, for all practical purposes, insoluble.[1][5] It is also important to note that potassium carbonate can react with alcohols to form potassium bicarbonate and the corresponding alkoxide, which can influence the perceived solubility.[25]

Experimental Protocol: Isothermal Shake-Flask Method

For obtaining reliable, publication-quality solubility data, the isothermal shake-flask method is the gold standard.[26][27] It is an analytical method that relies on allowing a mixture of the solute and solvent to reach thermodynamic equilibrium at a constant temperature.

Rationale and Self-Validation

This protocol is designed to be self-validating by ensuring that a true equilibrium is reached. The core principle is to create a saturated solution in the presence of excess solid solute.[26] By analyzing the concentration of the solute in the liquid phase after a sufficient equilibration period, one determines the solubility. The reliability of the method hinges on meticulous temperature control, confirmation of equilibrium, and accurate analytical quantification.[27][28]

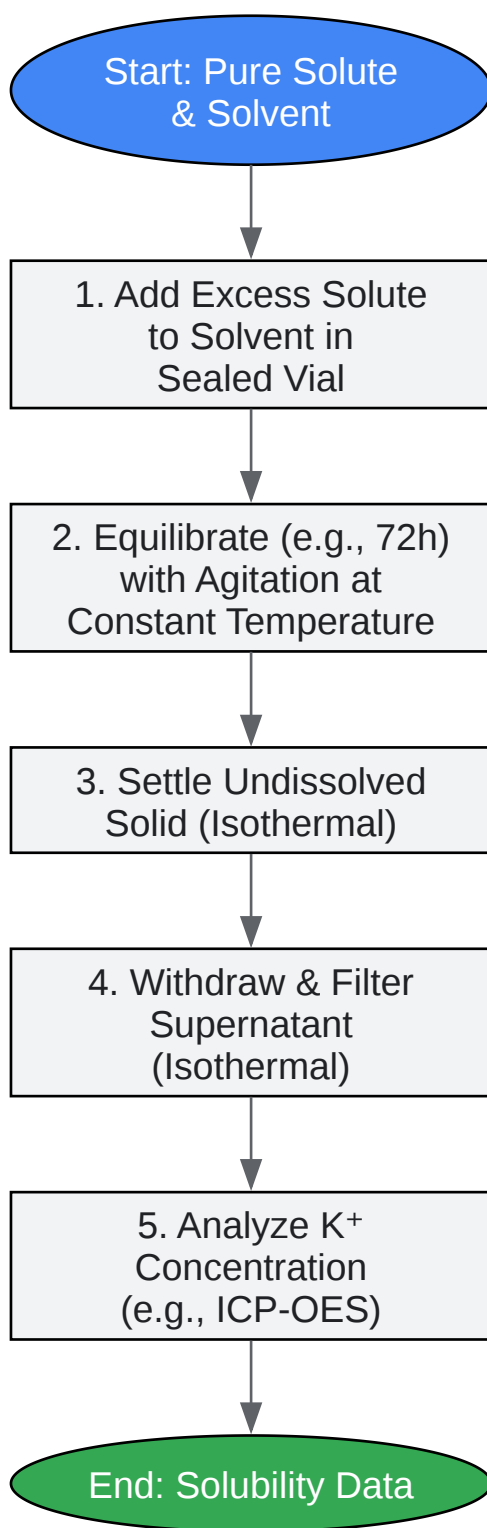
Step-by-Step Methodology

- Material Preparation:
 - Ensure the **potassium carbonate hydrate** (e.g., $K_2CO_3 \cdot 1.5H_2O$) is of high purity and its hydration state is confirmed (e.g., by Karl Fischer titration or TGA).
 - Use high-purity (e.g., HPLC grade) organic solvent. The solvent must be pure and dry.[27]
- Sample Preparation:
 - Into several sealed, temperature-resistant vessels (e.g., 20 mL glass scintillation vials with PTFE-lined caps), add a measured volume of the organic solvent (e.g., 10.0 mL).
 - Add an excess amount of **potassium carbonate hydrate** to each vessel. "Excess" means enough solid will remain undissolved at equilibrium, which must be visually confirmed. A

starting point is 2-3 grams per 10 mL of solvent.

- Equilibration:
 - Place the sealed vials in a constant-temperature shaker bath or incubator set to the desired temperature (e.g., 25.0 ± 0.1 °C). Precise temperature control is critical as solubility is temperature-dependent.[17][28]
 - Agitate the samples continuously for an extended period to ensure equilibrium is reached. A minimum of 72 hours is recommended for sparingly soluble salts.[26]
 - Causality Check: A long equilibration time is necessary because dissolution can be slow, especially for sparingly soluble compounds. To confirm equilibrium, samples can be taken at different time points (e.g., 48, 72, and 96 hours). The concentration should plateau, indicating equilibrium has been achieved.
- Sample Separation (The Critical Step):
 - After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.
 - Carefully draw a sample from the clear supernatant using a syringe. Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.22 μ m PTFE) into a clean, pre-weighed collection vial.
 - Causality Check: This step is the most common source of error. Filtration is mandatory to remove microscopic undissolved particles that would artificially inflate the measured solubility. The process must be done quickly and isothermally to prevent precipitation or solvent evaporation.
- Analysis:
 - Accurately weigh the filtered solution to determine its mass.
 - Analyze the concentration of potassium in the solution. The method of choice depends on the expected solubility:

- For very low solubility: Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is highly sensitive and accurate for quantifying potassium ions.
- For higher solubility (e.g., in methanol): Acid-base titration of an aqueous extract of the sample or gravimetric analysis (evaporating the solvent and weighing the residual salt) can be used.[\[28\]](#)
- Perform the analysis in triplicate for each sample to ensure reproducibility.
- Calculation:
 - Convert the measured concentration (e.g., in ppm or mg/L from ICP-OES) into the desired units (e.g., g/100 mL or mol/L) using the known density of the solvent and the mass of the solution analyzed.



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Caption: Experimental workflow for the Isothermal Shake-Flask method.

Implications for Organic Synthesis and Drug Development

The characteristically low solubility of potassium carbonate in most organic solvents is not a limitation but a feature that is often exploited.

- **Heterogeneous Reaction Conditions:** As a solid base suspended in the reaction mixture, K_2CO_3 provides a high surface area for reaction without contributing significantly to the ionic strength of the solution. This simplifies workup, as the base can be easily removed by simple filtration.
- **Controlled Basicity:** The effective basicity in the solution is moderated by the slow dissolution rate, which can prevent side reactions that might occur with a strong, soluble base.
- **Workup and Purification:** During aqueous workups, K_2CO_3 is used to neutralize acids and remove acidic impurities.^[1] Its insolubility in the extraction solvent (e.g., ethyl acetate, dichloromethane) ensures it remains in the aqueous phase, simplifying separation.
- **Drug Formulation:** In drug development, understanding the solubility of excipients like potassium carbonate (used as a pH modifier or buffering agent) in non-aqueous or co-solvent systems is crucial for developing stable liquid formulations or for predicting behavior during manufacturing processes.

Safety and Handling

Potassium carbonate, while a common laboratory reagent, requires careful handling.

- **Hazards:** It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).^{[29][30][31]} It is harmful if swallowed or inhaled.^[29]
- **Handling:** Always use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, gloves, and a lab coat.^[31] Avoid creating dust.^[30]
- **Storage:** Store in a tightly sealed container in a cool, dry place.^[8] Its hygroscopic nature means that improper storage will lead to clumping and an increase in the water content, altering its effective molar mass and reactivity.

References

- Reich, H. J.; Rigby, J. H. Handbook of Reagents for Organic Synthesis, Acidic and Basic Reagents. Wiley. (Source: [\[Link\]](#))
- Gohla, S., et al. (2020). Recent Applications of Potassium Carbonate in Organic Synthesis. ChemInform, 51(32). (Source: [\[Link\]](#))
- Aisen Biotechnology Co., Ltd. (2024).
- Mondal, B. (2012). Recent Applications of Potassium Carbonate in Organic Synthesis.
- Lang, A., & Sukava, A. J. (1958). THE SYSTEM KOH–K₂CO₃–H₂O AT LOW TEMPERATURES: I. PHASE EQUILIBRIA. Canadian Journal of Chemistry, 36(7), 1054-1059. (Source: [\[Link\]](#))
- Solubility of Things.
- Lang, A., & Sukava, A. J. (1958). THE SYSTEM KOH–K₂CO₃–H₂O AT LOW TEMPERATURES: I. PHASE EQUILIBRIA. Canadian Journal of Chemistry. (Source: [\[Link\]](#))
- Sögütöglü, L. C., et al. (2021). Accelerating the reaction kinetics of K₂CO₃ through the addition of CsF in the view of thermochemical heat storage.
- Hefter, G. T., & Tomkins, R. P. T. (Eds.). (2003). The Experimental Determination of Solubilities. John Wiley & Sons. (Source: [\[Link\]](#))
- Avdeef, A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Armand Products Company.
- Königsberger, E., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
- Sögütöglü, L. C. (2020). Experiment-based modelling of K₂CO₃ hydration. TUE Research portal. (Source: [\[Link\]](#))
- Quora. (2021). How do you determine the solubility of a solid?. (Source: [\[Link\]](#))
- Science Ready. Dissolution of Ionic Compounds. (Source: [\[Link\]](#))
- Education.com. (2021). Testing the Solubility of Common Liquid Solvents. (Source: [\[Link\]](#))
- Kakiuchi, T. (2016). Experimental Insight into the Thermodynamics of the Dissolution of Electrolytes in Room-Temperature Ionic Liquids. Analytical Chemistry, 88(1), 38-51. (Source: [\[Link\]](#))
- National Center for Biotechnology Information.
- MEL Science.
- ChemistryTalk. Factors affecting solubility. (Source: [\[Link\]](#))
- Sögütöglü, L. C., et al. (2021). Phase diagram of potassium carbonate adapted from (Sögütöglü et al., 2019).
- National Center for Biotechnology Information.
- Armand Products Company. (2024).

- Stephenson, G. A., et al. (2013). Navigating the Waters of Unconventional Crystalline Hydrates. *Molecular Pharmaceutics*, 10(9), 3311–3321. (Source: [\[Link\]](#))
- Turito. (2022). Potassium Carbonate: Structure, Properties & Uses of K₂CO₃. (Source: [\[Link\]](#))
- Chemos GmbH & Co. KG. (2021).
- BYJU'S.
- Unacademy. Application of Hydration Enthalpy and Solubility. (Source: [\[Link\]](#))
- Wikipedia.
- Platonov, A. Y., et al. (2002). Solubility of Potassium Carbonate and Potassium Hydrocarbonate in Methanol.
- Entri. Factors That Affect Solubility The nature of solute and solvent. (Source: [\[Link\]](#))
- Sciencemadness Wiki.
- BYJU'S. Factors Affecting Solubility. (Source: [\[Link\]](#))
- Clark, J. Ionic solubility. (Source: [\[Link\]](#))
- Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. (Source: [\[Link\]](#))
- Chemistry LibreTexts. (2022). 13.3: Factors Affecting Solubility. (Source: [\[Link\]](#))
- Scribd.
- Pearson. Chapter 9: Reactions in non-aqueous solvents. (Source: [\[Link\]](#))
- Jalili, A. (2007). Investigating the Enthalpy of Dissolution of Ionic and Polar Substances in Water. *School of Management and Sciences Journals*. (Source: [\[Link\]](#))

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Sources

- 1. Potassium Carbonate [commonorganicchemistry.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Potassium carbonate - Wikipedia [en.wikipedia.org]
- 4. Potassium Carbonate: Structure, Properties & Uses of K₂CO₃ [turito.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. THE SYSTEM KOH–K₂CO₃–H₂O AT LOW TEMPERATURES: I. PHASE EQUILIBRIA | Semantic Scholar [semanticscholar.org]
- 8. finechemicals.panpage.de [finechemicals.panpage.de]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. Features and significance of hydration in chemistry | MEL Chemistry [melscience.com]
- 13. scienceready.com.au [scienceready.com.au]
- 14. smsjournals.com [smsjournals.com]
- 15. Application of Hydration Enthalpy and Solubility- definition, examples, and FAQs [unacademy.com]
- 16. Ionic solubility [rod.beavon.org.uk]
- 17. solubilityofthings.com [solubilityofthings.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. entri.app [entri.app]
- 20. pearsoncanada.ca [pearsoncanada.ca]
- 21. Navigating the Waters of Unconventional Crystalline Hydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. armandproducts.com [armandproducts.com]
- 23. Potassium carbonate - Sciencemadness Wiki [sciencemadness.org]
- 24. Potassium Carbonate | K₂CO₃ | CID 11430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. lup.lub.lu.se [lup.lub.lu.se]
- 28. pubs.acs.org [pubs.acs.org]
- 29. atpgroup.com [atpgroup.com]
- 30. chemos.de [chemos.de]
- 31. sigmaaldrich.com [sigmaaldrich.com]
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